molecular formula C10H20ClNO2 B13460151 3-(Oxan-4-yloxy)piperidine hydrochloride

3-(Oxan-4-yloxy)piperidine hydrochloride

Cat. No.: B13460151
M. Wt: 221.72 g/mol
InChI Key: NUHVGDHWKCBYCT-UHFFFAOYSA-N
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Description

3-(Oxan-4-yloxy)piperidine hydrochloride: is a chemical compound with the molecular formula C10H19NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and features an oxane (tetrahydropyran) ring attached to the piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with oxane derivatives under specific conditions. One common method includes the use of tetrahydropyran-4-ol as a starting material, which is reacted with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The process often includes steps such as hydrogenation and cyclization to form the desired piperidine derivative. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-4-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form corresponding oxides.

    Reduction: Reduction reactions can be performed using or to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be replaced with other functional groups using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of oxane oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3-(Oxan-4-yloxy)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on neuroreceptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter release and signal transduction processes.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Tetrahydropyran: A six-membered ring with one oxygen atom.

    4-(Oxan-4-yloxy)piperidine: A closely related compound with similar structural features.

Uniqueness: 3-(Oxan-4-yloxy)piperidine hydrochloride is unique due to the presence of both piperidine and oxane rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

3-(oxan-4-yloxy)piperidine;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9;/h9-11H,1-8H2;1H

InChI Key

NUHVGDHWKCBYCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2CCOCC2.Cl

Origin of Product

United States

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